molecular formula C14H13N3O4S2 B11055902 7-(morpholin-4-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one

7-(morpholin-4-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one

Cat. No.: B11055902
M. Wt: 351.4 g/mol
InChI Key: MDIUTBDRRUVOAV-UHFFFAOYSA-N
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Description

7-(MORPHOLINOSULFONYL)-5H-[1,3]THIAZOLO[3,2-A]QUINAZOLIN-5-ONE is a complex organic compound that belongs to the class of thiazoloquinazolinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a morpholinosulfonyl group at the 7th position and a thiazoloquinazolinone core structure makes this compound unique and significant in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(MORPHOLINOSULFONYL)-5H-[1,3]THIAZOLO[3,2-A]QUINAZOLIN-5-ONE typically involves the intramolecular nucleophilic substitution of halogen in 2-halo-5-sulfamoyl-N-(1,3-thiazol-2-yl)benzamides . The reaction conditions often include the use of appropriate solvents and catalysts to facilitate the nucleophilic substitution process. The degree of activation of the initial compound and the nature of the halogen play crucial roles in determining the yield of the target product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(MORPHOLINOSULFONYL)-5H-[1,3]THIAZOLO[3,2-A]QUINAZOLIN-5-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the morpholinosulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

7-(MORPHOLINOSULFONYL)-5H-[1,3]THIAZOLO[3,2-A]QUINAZOLIN-5-ONE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-(MORPHOLINOSULFONYL)-5H-[1,3]THIAZOLO[3,2-A]QUINAZOLIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazoloquinazolinone derivatives, such as:

Uniqueness

The uniqueness of 7-(MORPHOLINOSULFONYL)-5H-[1,3]THIAZOLO[3,2-A]QUINAZOLIN-5-ONE lies in its specific structural features, including the morpholinosulfonyl group and the thiazoloquinazolinone core. These features contribute to its distinct chemical reactivity and biological activities, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C14H13N3O4S2

Molecular Weight

351.4 g/mol

IUPAC Name

7-morpholin-4-ylsulfonyl-[1,3]thiazolo[3,2-a]quinazolin-5-one

InChI

InChI=1S/C14H13N3O4S2/c18-13-11-9-10(23(19,20)16-3-6-21-7-4-16)1-2-12(11)17-5-8-22-14(17)15-13/h1-2,5,8-9H,3-4,6-7H2

InChI Key

MDIUTBDRRUVOAV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)N4C=CSC4=NC3=O

Origin of Product

United States

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